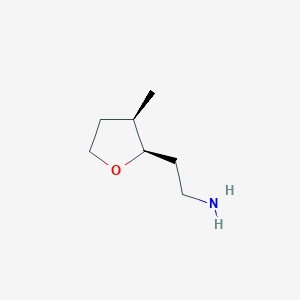

Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.203. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis of Functional Resins

Microwave-assisted synthesis techniques have been explored for the development of anion exchange resins with applications in sorption processes. These resins demonstrate significant sorption capacities, which can be optimized through the careful selection of organic solvents and amines under varying radiation densities (Cyganowski & Jermakowicz-Bartkowiak, 2018).

Analysis of Amino Acids, Peptides, and Proteins

The ninhydrin reaction, critical for analyzing amino acids, peptides, and proteins, has broad applications across agricultural, biomedical, and nutritional sciences. This reaction, which forms a distinctive purple dye with primary amino groups, is a cornerstone in the detection and analysis of various compounds of interest (Friedman, 2004).

Polymerization Initiators

Amines serve as (co)initiators in the ring-opening polymerization of cyclic esters, showcasing their utility in creating polymers with controlled synthesis and applications ranging from copolymers to star-shaped polymers (Duda et al., 2005).

Organic Synthesis with N-halo Reagents

The application of N-halo reagents in organic synthesis, including oxidation reactions, halogenation, and acylation, highlights the versatility of amines and related compounds in facilitating various functional group transformations (Kolvari et al., 2007).

Aziridinium-mediated Rearrangements

Beta-amino alcohols undergo rearrangements via aziridinium intermediates, a process that is influenced by the nature of nucleophiles and solvent conditions. This mechanism has important implications for the synthesis of amines (Métro et al., 2010).

Amine-functionalized Metal–Organic Frameworks

Amine-functionalized metal–organic frameworks (MOFs) demonstrate significant potential in CO2 capture due to the strong interaction between CO2 and amino functionalities. These MOFs are explored for their high CO2 sorption capacity and applications in gas separation and catalysis (Lin, Kong, & Chen, 2016).

Computational Modeling of CO2 Capture

Studies on computational modeling of CO2 capture by aqueous amines provide insights into the reaction mechanisms between carbon dioxide and amines, aiding in the design of more efficient carbon capture agents (Yang et al., 2017).

Properties

IUPAC Name |

2-[(2R,3R)-3-methyloxolan-2-yl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-3-5-9-7(6)2-4-8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXWUFKPEPBSHG-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC1CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCO[C@@H]1CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorobenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2544376.png)

![6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B2544377.png)

![1-(3,4-Difluorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2544382.png)

![6-(4-Chlorophenyl)-2-[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2544390.png)